
3-(5-chloro-1H-indol-1-yl)propanoic acid
Übersicht
Beschreibung
3-(5-chloro-1H-indol-1-yl)propanoic acid is a compound with the CAS Number: 18108-89-9 . It has a molecular weight of 223.66 and its IUPAC name is 3-(5-chloro-1H-indol-1-yl)propanoic acid .
Molecular Structure Analysis
The molecular formula of 3-(5-chloro-1H-indol-1-yl)propanoic acid is C11H10ClNO2 . The InChI code is 1S/C11H10ClNO2/c12-9-1-2-10-8(7-9)3-5-13(10)6-4-11(14)15/h1-3,5,7H,4,6H2,(H,14,15) .Physical And Chemical Properties Analysis
3-(5-chloro-1H-indol-1-yl)propanoic acid is a powder . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen
Urease Inhibitors
Indole-based compounds have been synthesized and evaluated for their inhibitory potential against the urease enzyme, indicating potential applications in treating diseases associated with urease-producing bacteria. For instance, novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides showed potent urease inhibition, suggesting their utility in drug design programs aimed at urease-related pathologies (Nazir et al., 2018).
cPLA2α Inhibitors
Another study focused on the design, synthesis, and biological evaluation of new indole-based cytosolic phospholipase A2α (cPLA2α) inhibitors. These compounds, including those with the 3-(1-aryl-1H-indol-5-yl)propanoic acid structure, showed promise for oral efficacy in inflammatory models, highlighting their potential in developing anti-inflammatory drugs (Tomoo et al., 2014).
Corrosion Inhibition
Indole derivatives have also been studied for their corrosion inhibition properties. Schiff bases derived from L-Tryptophan, structurally related to indole compounds, demonstrated effective corrosion inhibition on carbon steel in acidic environments. This suggests potential applications in materials science for protecting metals against corrosion (Vikneshvaran & Velmathi, 2019).
Antimicrobial Activity
Schiff bases containing the indole group have shown remarkable antimicrobial activity, indicating the potential of indole derivatives, including 3-(5-chloro-1H-indol-1-yl)propanoic acid, in developing new antimicrobial agents. This includes activity against bacteria and fungi, highlighting the broad-spectrum potential of such compounds (Radhakrishnan et al., 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include 3-(5-chloro-1h-indol-1-yl)propanoic acid, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the target’s function . This modulation can result in a variety of changes, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that the effects of 3-(5-chloro-1h-indol-1-yl)propanoic acid at the molecular and cellular level are diverse and depend on the specific targets and pathways it interacts with .
Eigenschaften
IUPAC Name |
3-(5-chloroindol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c12-9-1-2-10-8(7-9)3-5-13(10)6-4-11(14)15/h1-3,5,7H,4,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMLYCMUFWVGGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCC(=O)O)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-chloro-1H-indol-1-yl)propanoic acid | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


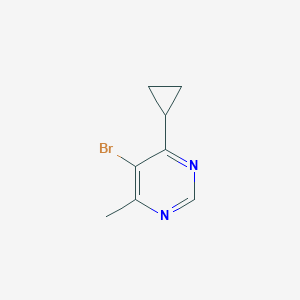
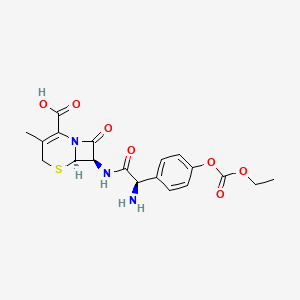

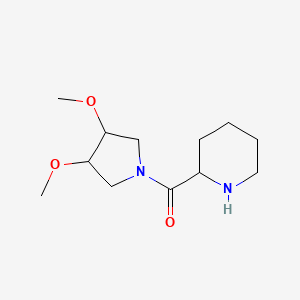
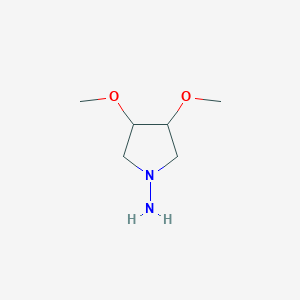

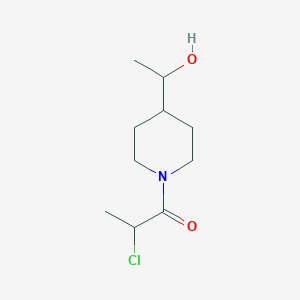
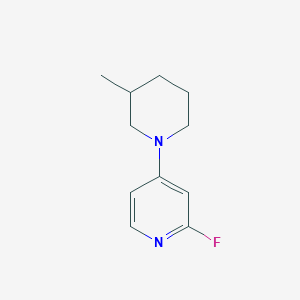
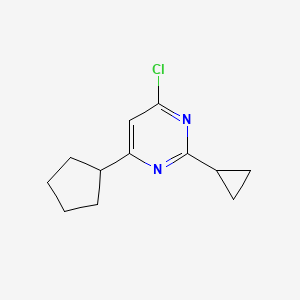
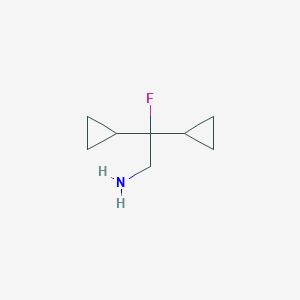
![6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1488177.png)
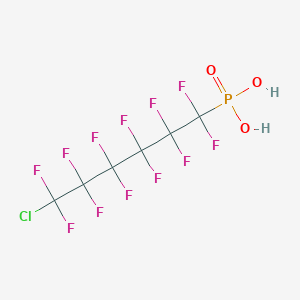
![2-Amino-1-[4-(2-hydroxyethyl)piperidino]ethanone](/img/structure/B1488180.png)